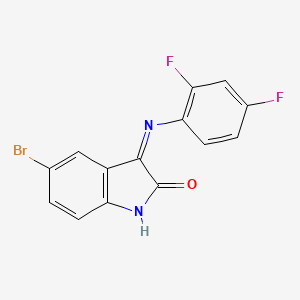

3-((2,4-Difluorophenyl)imino)-5-bromoindolin-2-one

描述

3-((2,4-Difluorophenyl)imino)-5-bromoindolin-2-one is a synthetic indolin-2-one derivative featuring a bromine substituent at the 5-position of the indole ring and a 2,4-difluorophenylimino group at the 3-position. The bromine atom likely enhances steric bulk and modulates electronic properties, while the difluorophenylimino group may improve lipophilicity and metabolic stability compared to non-halogenated analogs.

属性

IUPAC Name |

5-bromo-3-(2,4-difluorophenyl)imino-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrF2N2O/c15-7-1-3-11-9(5-7)13(14(20)19-11)18-12-4-2-8(16)6-10(12)17/h1-6H,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPMVUNIQNQHJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N=C2C3=C(C=CC(=C3)Br)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,4-Difluorophenyl)imino)-5-bromoindolin-2-one typically involves the reaction of 2,4-difluoroaniline with 5-bromoindoline-2,3-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as manganese dioxide (MnO2), to facilitate the formation of the imino group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr) at C-5 Bromine

The bromine at C-5 is positioned on an electron-deficient aromatic ring (due to the lactam and imino groups), making it susceptible to SNAr under strongly basic or metal-catalyzed conditions.

Key Findings :

-

Bromine substitution proceeds efficiently with arylboronic acids under Pd catalysis (yields: 70–85%) .

-

Direct amination requires copper catalysts and polar aprotic solvents .

Imine (C=N) Functionalization

The imino group can undergo reduction, hydrolysis, or serve as a directing group for further functionalization.

| Reaction Type | Conditions | Reagents | Product | Reference |

|---|---|---|---|---|

| Reduction | NaBH₄, MeOH/THF | – | 3-((2,4-Difluorophenyl)amino)indolin-2-one | |

| Acidic Hydrolysis | HCl (aq), reflux | – | 3-Keto-5-bromoindolin-2-one |

Key Findings :

-

NaBH₄ selectively reduces the imine to a secondary amine without affecting the lactam .

-

Hydrolysis regenerates the ketone, enabling re-functionalization .

Electrophilic Aromatic Substitution on Difluorophenyl Ring

The 2,4-difluorophenyl group is electron-poor, limiting electrophilic reactions to highly activated systems.

| Reaction Type | Conditions | Reagents | Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | – | 3-((2,4-Difluoro-5-nitrophenyl)imino)-5-bromoindolin-2-one |

Key Findings :

-

Nitration occurs selectively at the C-5 position of the difluorophenyl ring (meta to both fluorine atoms) .

Lactam Ring Modifications

The indolin-2-one lactam can undergo ring-opening or alkylation.

| Reaction Type | Conditions | Reagents | Product | Reference |

|---|---|---|---|---|

| Alkylation | NaH, DMF, alkyl halides | – | N-Alkylated indolin-2-one derivatives | |

| Ring-Opening | LiAlH₄, THF | – | Tryptamine analogs |

Key Findings :

Cross-Dehydrogenative Coupling (CDC)

The electron-rich imino group can participate in CDC reactions.

| Reaction Type | Conditions | Reagents | Product | Reference |

|---|---|---|---|---|

| CDC with Arenes | FeCl₃, CH₃CN, 80°C | Toluene | Biaryl-linked indolinones |

Key Findings :

科学研究应用

Anticancer Activity

One of the primary applications of 3-((2,4-difluorophenyl)imino)-5-bromoindolin-2-one is its anticancer properties . Studies have demonstrated that compounds within the indolinone family exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: National Cancer Institute Evaluation

The compound underwent evaluation by the National Cancer Institute (NCI) as part of their Developmental Therapeutics Program. It was subjected to a single-dose assay across approximately sixty cancer cell lines. The results indicated a mean growth inhibition (GI) rate of 12.53% at a concentration of M, highlighting its potential as an antitumor agent .

Enzyme Inhibition

Another significant application of this compound lies in its potential as an enzyme modulator . Research has indicated that compounds similar to this compound can inhibit various kinases involved in disease pathways.

Target Kinases

The compound has shown promise in modulating:

- p38 MAPK Pathway : Inhibiting this pathway can be beneficial in treating inflammatory conditions and hyperproliferative diseases.

- VEGFR Kinase : As noted earlier, inhibiting VEGFR can prevent tumor angiogenesis, a critical factor in cancer progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of indolinone derivatives. Modifications at specific positions on the indolinone scaffold can enhance biological activity and selectivity against target enzymes or receptors.

| Structural Modification | Effect on Activity |

|---|---|

| Bromine Substitution | Increased potency against cancer cell lines |

| Fluorine Substitution | Enhanced binding affinity to target kinases |

Drug-Like Properties

The drug-like properties of this compound were assessed using computational tools such as SwissADME. The evaluation indicated favorable parameters including solubility and permeability, suggesting its viability for further development as a therapeutic agent .

作用机制

The mechanism of action of 3-((2,4-Difluorophenyl)imino)-5-bromoindolin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind with high affinity to specific sites, leading to the modulation of biological pathways. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

相似化合物的比较

Key Differences :

- The target compound replaces sulfonamide groups (e.g., in 10i) with an imino linker, which may alter reactivity and binding interactions.

- The 2,4-difluorophenyl substituent introduces stronger electron-withdrawing effects compared to mono-fluorinated (e.g., 10e) or dimethylamino groups (e.g., ).

Physicochemical Properties

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Yield (%) |

|---|---|---|---|---|

| 3-((2,4-Difluorophenyl)imino)-5-bromoindolin-2-one* | 5-Br, 3-(2,4-F₂C₆H₃)imino | C₁₄H₈BrF₂N₂O | ~347.1 | N/A |

| 5-(3-Bromophenyl)aminosulfonyl-indolin-2-one (10i) | 5-SO₂NH(3-BrC₆H₄) | C₁₄H₁₀BrN₂O₃S | 340.2 | 80 |

| 5-(3-Fluorophenyl)aminosulfonyl-indolin-2-one (10e) | 5-SO₂NH(3-FC₆H₄) | C₁₄H₁₀FN₂O₃S | 306.3 | 80 |

| 3-(3-(Dimethylamino)phenyl)-5-fluoroindolin-2-one | 5-F, 3-(3-(NMe₂)C₆H₄) | C₁₆H₁₅FN₂O | 270.3 | N/A |

*Estimated based on structural analogs.

- Molecular Weight: The bromine and difluorophenyl groups in the target compound contribute to a higher molecular weight (~347.1 g/mol) compared to non-brominated analogs like 10e (306.3 g/mol) .

- Synthetic Yield: Electron-withdrawing groups (e.g., halogens) generally reduce reaction yields due to decreased nucleophilicity. For example, 10d (3-chlorophenyl) has a 72% yield, while 10f (dimethylamino) achieves 87% . The target compound’s difluorophenyl group may similarly lower yields compared to electron-donating substituents.

生物活性

3-((2,4-Difluorophenyl)imino)-5-bromoindolin-2-one is a synthetic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of indolinone derivatives, characterized by the presence of a bromo substituent and a difluorophenyl imine moiety. Its molecular formula is , with a molecular weight of approximately 303.1 g/mol. The structure can be represented as follows:

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell proliferation and survival, such as PI3K/Akt pathways, which are crucial in cancer biology .

- Antioxidant Activity : It may act as an Nrf2 activator, leading to increased expression of antioxidant enzymes, thereby providing protective effects against oxidative stress .

- Anti-inflammatory Properties : The compound's structure allows it to modulate inflammatory pathways, potentially reducing inflammation in various disease models .

Anticancer Activity

Several studies have reported the anticancer potential of this compound:

- Cell Line Studies : In vitro studies demonstrated that the compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell type .

- Mechanistic Insights : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, promoting cell death pathways .

Neuroprotective Effects

Recent research suggests neuroprotective properties:

- Oxidative Stress Reduction : In animal models of neurodegeneration, treatment with this compound significantly reduced markers of oxidative stress and improved cognitive function .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation:

- Cytokine Modulation : It effectively downregulates pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in macrophage cultures exposed to lipopolysaccharides (LPS) .

Case Study 1: Cancer Therapy

A study conducted on xenograft models revealed that administration of this compound led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to its ability to induce apoptosis and inhibit angiogenesis .

Case Study 2: Neuroprotection

In a model of Alzheimer's disease, the compound demonstrated a capacity to enhance neuronal survival and reduce amyloid-beta plaque formation. Behavioral tests indicated improved memory function in treated animals compared to untreated controls .

常见问题

Q. What synthetic routes are recommended for preparing 3-((2,4-Difluorophenyl)imino)-5-bromoindolin-2-one?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Bromination : Introduce the bromo group at position 5 of the indolin-2-one scaffold using electrophilic bromination (e.g., N-bromosuccinimide in DMF) .

Imination : React the brominated indolin-2-one with 2,4-difluoroaniline in the presence of a dehydrating agent (e.g., acetic acid or p-toluenesulfonic acid) to form the imino linkage. Reaction optimization (temperature, solvent polarity) is critical to avoid side products like Schiff base hydrolysis .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Use orthogonal analytical techniques:

- HPLC/LC-MS : Quantify purity (>95%) and detect impurities (e.g., unreacted starting materials or dehalogenated byproducts) using C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) .

- Spectroscopy : -NMR to confirm carbonyl (C=O) and imino (C=N) groups; FT-IR for C=O stretching (~1700 cm) and N-H bending (~3300 cm) .

- Elemental Analysis : Validate empirical formula (CHBrFNO) with ≤0.3% deviation .

Q. What are the solubility and stability considerations for this compound in experimental settings?

- Methodological Answer :

- Solubility : Test in DMSO (high solubility for biological assays) and dichloromethane (for synthetic steps). Limited aqueous solubility necessitates formulation with co-solvents (e.g., PEG-400) .

- Stability : Store at –20°C under inert atmosphere (N) to prevent imino bond hydrolysis. Monitor degradation via TLC or HPLC over 48 hours under ambient conditions .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic effects of the 2,4-difluorophenyl substituent on reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and charge distribution. Fluorine’s electron-withdrawing effect reduces electron density at the imino nitrogen, influencing nucleophilic attack susceptibility .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like Schrödinger Maestro. Fluorine’s hydrophobic and electrostatic contributions may enhance binding affinity .

Q. What strategies mitigate side reactions during imino group introduction?

- Methodological Answer :

- Catalytic Optimization : Use Lewis acids (e.g., ZnCl) to accelerate imine formation while suppressing hydrolysis.

- Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) improve reaction efficiency vs. protic solvents (e.g., ethanol), which promote side reactions .

- In Situ Monitoring : Employ real-time FT-IR to track imino bond formation (C=N stretch at ~1600 cm) and adjust conditions dynamically .

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., 5-chloro or non-halogenated derivatives) and compare antimicrobial activity via MIC assays against Gram-positive bacteria. The bromo group’s steric bulk may hinder target binding, while fluorine enhances lipophilicity .

- Crystallography : Resolve X-ray structures to correlate halogen placement with intermolecular interactions (e.g., halogen bonding in crystal packing) .

Q. What in vitro models are suitable for evaluating this compound’s mechanism of action?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or hydrolases using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives). Monitor activity via fluorescence quenching .

- Cellular Uptake Studies : Use confocal microscopy with fluorescently tagged analogs to track intracellular localization (e.g., mitochondrial targeting due to lipophilic fluorine groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。